molecular formula C7H6F2INO B8183583 2-(2,2-Difluoroethoxy)-3-iodopyridine

2-(2,2-Difluoroethoxy)-3-iodopyridine

Cat. No.: B8183583
M. Wt: 285.03 g/mol
InChI Key: JJJBHIDNDVYVQG-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-3-iodopyridine is a chemical compound that features a pyridine ring substituted with an iodide group at the third position and a 2,2-difluoroethoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of hypervalent iodine reagents for the electrophilic 2,2-difluoroethylation of nucleophiles . The reaction conditions often involve the use of organic solvents and bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-3-iodopyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases such as potassium carbonate for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the pyridine ring with another aromatic ring .

Scientific Research Applications

2-(2,2-Difluoroethoxy)-3-iodopyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-3-iodopyridine involves its interaction with molecular targets through its functional groups. The 2,2-difluoroethoxy group can act as a hydrogen bond donor or acceptor, influencing the binding affinity and specificity of the compound for its targets. The iodide group can participate in halogen bonding, further stabilizing the interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,2-Difluoroethoxy)-3-iodopyridine include:

Uniqueness

The uniqueness of this compound lies in its combination of the pyridine ring, iodide group, and 2,2-difluoroethoxy group. This combination imparts specific chemical properties that make it valuable for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-3-iodopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2INO/c8-6(9)4-12-7-5(10)2-1-3-11-7/h1-3,6H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJBHIDNDVYVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCC(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2INO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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